molecular formula C6H4Cl2O3S B1609951 3,5-dichlorobenzenesulfonic Acid CAS No. 33469-47-5

3,5-dichlorobenzenesulfonic Acid

Cat. No.: B1609951
CAS No.: 33469-47-5
M. Wt: 227.06 g/mol
InChI Key: IJJUDUDQGIIQOO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sulfonic Acid Research

The study of sulfonic acids dates back centuries, with sulfuric acid itself being known to chemists before the 16th century. infoplease.com Major industrial use began around 1790 with the Leblanc process for making sodium carbonate. infoplease.com The synthesis of aromatic sulfonic acids via sulfonation, the process of treating an aromatic compound with sulfuric acid, became a cornerstone of industrial organic chemistry. britannica.com This method is fundamental to producing a vast range of materials, including detergents, water-soluble dyes, and pharmaceuticals. britannica.com

The production of dichlorobenzenes, the precursors to dichlorobenzenesulfonic acids, involves the direct chlorination of benzene (B151609). inchem.org The subsequent sulfonation of dichlorobenzene isomers leads to the corresponding dichlorobenzenesulfonic acids. These compounds, including the 3,5-isomer, often serve as intermediates. For instance, chlorobenzenesulfonic acid isomers are crucial in the synthesis of 4,4'-dichlorodiphenyl sulfone, a monomer for high-performance polymers like polysulfones. wikipedia.orggoogle.com The evolution of sulfonation technology, from early methods using sulfuric acid to modern processes involving sulfur trioxide, has enabled more controlled and efficient production of specific sulfonic acid isomers. wikipedia.orgsmartcatalyst.ir

Significance within Dichlorobenzenesulfonic Acid Isomer Studies

The synthesis of dichlorobenzenesulfonic acid typically results in a mixture of isomers, and their separation and characterization are significant challenges in analytical and industrial chemistry. The position of the chlorine atoms on the benzene ring dramatically influences the compound's physical properties and reactivity. The study of these isomers is critical, particularly when one specific isomer is required for a subsequent reaction, such as in the synthesis of polymers or pharmaceuticals where isomeric purity is essential. google.com

Current Research Landscape and Knowledge Gaps for 3,5-Dichlorobenzenesulfonic Acid

Current research on this compound primarily focuses on its role as a chemical intermediate. It is used in the synthesis of certain dyes, pigments, and agrochemicals. The sulfonic acid group provides water solubility, a desirable trait for many applications, while the dichloro-substituted ring offers a scaffold for further chemical modification. britannica.com

However, compared to other isomers like 2,4-dichlorobenzenesulfonic acid, which is a known precursor for the antiseptic resorcinol, specific applications and detailed studies for the 3,5-isomer are less documented in readily available literature. googleapis.com There is a noticeable knowledge gap regarding the unique catalytic or material properties that the specific 3,5-substitution pattern might confer. While general studies on the environmental fate of dichlorobenzenes exist, detailed biodegradation and transformation pathways specific to this compound are not as extensively characterized as those for the 1,2- and 1,4-isomers. acs.orgepa.govnih.gov

Emerging Research Directions for this compound

Future research on this compound could explore several promising avenues. One key area is its potential application in catalysis. Sulfonic acids, particularly when supported on solid materials, are effective as green, reusable acid catalysts for various organic reactions like esterification and alkylation. mdpi.comajgreenchem.com Investigating the catalytic activity of this compound, potentially functionalized onto a solid support, could reveal novel applications.

Another emerging direction is in materials science. The unique substitution pattern of the 3,5-isomer could be exploited to create new polymers or functional materials with specific thermal or chemical resistance properties. The development of novel axially chiral sulfonic acids for use in asymmetric catalysis is an active area of research, and the this compound scaffold could potentially be incorporated into new chiral catalyst designs. acs.org Furthermore, a more thorough investigation into its metabolic and degradation pathways in the environment would provide a clearer understanding of its ecological impact and persistence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJUDUDQGIIQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436673
Record name 3,5-dichlorobenzenesulfonic Acid
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Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33469-47-5
Record name 3,5-Dichlorobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33469-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dichlorobenzenesulfonic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 3,5 Dichlorobenzenesulfonic Acid

Targeted Synthesis Approaches for 3,5-Dichlorobenzenesulfonic Acid

The synthesis of this compound primarily relies on the electrophilic sulfonation of 1,3-dichlorobenzene (B1664543). However, the efficiency and selectivity of this process, along with the development of alternative routes, are critical areas of investigation.

Regioselective Functionalization Strategies

The directing effects of the two chlorine atoms on the benzene (B151609) ring in 1,3-dichlorobenzene are paramount in achieving the desired 3,5-substitution pattern. As both chlorine atoms are ortho, para-directing, they cooperatively guide the incoming electrophile (the sulfonyl group) to the C-5 position, which is para to one chlorine and ortho to the other. This inherent regioselectivity is a cornerstone of the primary synthetic route.

However, the strongly activating conditions required for sulfonation can sometimes lead to the formation of isomeric byproducts, such as 2,4-dichlorobenzenesulfonic acid. Precise control over reaction parameters is therefore crucial to maximize the yield of the desired 3,5-isomer. Key factors influencing regioselectivity include the choice of sulfonating agent, reaction temperature, and reaction time. The use of fuming sulfuric acid (oleum) as the sulfonating agent is common, with careful temperature management being essential to suppress the formation of unwanted isomers. prepchem.com

Development of Novel Synthetic Routes

While the direct sulfonation of 1,3-dichlorobenzene remains the most prevalent method, research into alternative and more sustainable synthetic pathways is ongoing. One promising approach involves the use of Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl). organic-chemistry.org This reagent can act as both a catalyst and a solvent, facilitating the sulfonation of aromatic compounds under milder conditions (e.g., 50°C in aqueous media) compared to traditional methods that often require high temperatures and harsh reagents. organic-chemistry.org This method not only offers a potentially greener alternative but also demonstrates high efficiency and the ability to be regenerated and reused. organic-chemistry.org

Another conceptual approach involves a multi-step sequence where a substituted chlorobenzene (B131634) is first sulfonated and then subjected to further chlorination to introduce the chlorine atoms at the desired 3 and 5 positions. prepchem.com While not a direct synthesis of the title compound, this strategy highlights the versatility of synthetic design in accessing highly substituted aromatic systems.

Process Optimization for Scalable Synthesis

Temperature control during the sulfonation reaction is another critical parameter for optimization. Maintaining a controlled temperature range, typically between 80-100°C, is vital for maximizing the yield and purity of this compound while minimizing the formation of byproducts. prepchem.com

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyReagents and ConditionsAdvantagesDisadvantages
Conventional Sulfonation 1,3-dichlorobenzene, fuming sulfuric acid (oleum), 80-100°C.Well-established, high regioselectivity due to directing groups.Harsh reaction conditions, formation of byproducts, difficult purification.
Ionic Liquid Catalysis 1,3-dichlorobenzene, 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl), 50°C, aqueous media. organic-chemistry.orgMilder conditions, reusable catalyst, potentially greener process. organic-chemistry.orgNewer technology, may require specialized reagents.
Barium Carbonate Purification Post-sulfonation treatment with BaCO₃. rsc.orgrsc.orgEfficient removal of excess acid, high purity of the final product, simplified workup. rsc.orgrsc.orgIntroduction of an additional process step.

Derivatization and Functional Group Interconversions

The chemical reactivity of this compound allows for a variety of derivatizations and functional group interconversions, which expand its utility as a versatile building block in organic synthesis. These transformations can occur at the sulfonic acid moiety or the aromatic ring.

Exploration of Nucleophilic and Electrophilic Substitution Reactions

The sulfonic acid group can be readily converted into a more reactive sulfonyl chloride group (-SO₂Cl) by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 3,5-dichlorobenzenesulfonyl chloride is a key intermediate for a range of nucleophilic substitution reactions. sigmaaldrich.com For example, it can react with amines to form the corresponding sulfonamides. The synthesis of various dichlorobenzamide derivatives has been reported through the reaction of 3,5-dichlorobenzoyl chloride with arylamines, a reaction pathway analogous to what would be expected with the sulfonyl chloride. researchgate.netchemicalbook.com

While the electron-withdrawing nature of the sulfonic acid and chloro groups deactivates the aromatic ring towards electrophilic substitution, such reactions are not entirely precluded. Under forcing conditions, further substitution on the aromatic ring could potentially be achieved, although this is less common.

Oxidation and Reduction Pathways of the Sulfonic Acid Moiety

The sulfur atom in the sulfonic acid group is in its highest oxidation state (+6). Therefore, further oxidation of the sulfonic acid moiety itself is not possible. However, the term "oxidation" in the context of this compound can refer to the formation of sulfones through reactions involving the sulfonyl group. For instance, the oxidation of related compounds like 3,5-dichloroanisole (B44140) to the corresponding sulfone has been documented. google.com Furthermore, 3,5-bis(trifluoromethyl)phenyl sulfones, which are structurally similar, are prepared through an alkylation/oxidation sequence from the corresponding thiophenol. nih.gov

Conversely, the sulfonic acid group can be reduced to lower oxidation states. A notable transformation is the reduction of arenesulfonic acids to the corresponding arenethiols (thiophenes). A well-established method for this reduction involves the use of triphenylphosphine (B44618) in the presence of iodine. oup.com This reaction proceeds through the formation of an intermediate sulfonyl iodide. oup.com The application of this methodology to this compound would yield 3,5-dichlorothiophenol , a valuable synthetic intermediate.

Table 2: Key Chemical Transformations of this compound

TransformationReagent(s)Product
Sulfonyl Chloride Formation Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)3,5-Dichlorobenzenesulfonyl chloride
Sulfonamide Formation 3,5-Dichlorobenzenesulfonyl chloride, Amines (e.g., R-NH₂)N-substituted-3,5-dichlorobenzenesulfonamide
Reduction to Thiophenol Triphenylphosphine, Iodine oup.com3,5-Dichlorothiophenol

Modification of Chlorine Substituents

The chlorine atoms attached to the benzene ring of this compound are subject to modification, primarily through nucleophilic aromatic substitution reactions. In these transformations, a nucleophile replaces one or both of the chlorine atoms. The reactivity of the chlorine atoms is influenced by the strong electron-withdrawing nature of the sulfonic acid group (-SO₃H). This activation allows for the introduction of various other functional groups onto the aromatic ring, leading to a diverse range of derivatives.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing a chlorine atom, proceeding through a high-energy intermediate known as a Meisenheimer complex, before the expulsion of the chloride ion to form the substituted product. The specific conditions required for these substitutions, such as temperature, pressure, and the choice of solvent or catalyst, depend on the nucleophile's reactivity.

Below is a table outlining potential modifications of the chlorine substituents.

NucleophileReagent ExamplePotential ProductReaction Conditions
Hydroxide (B78521)Sodium Hydroxide (NaOH)3-chloro-5-hydroxybenzenesulfonic acidHigh temperature and pressure
AlkoxideSodium Methoxide (NaOCH₃)3-chloro-5-methoxybenzenesulfonic acidVaries, often requires a catalyst
AmineAmmonia (NH₃) or primary/secondary amines3-amino-5-chlorobenzenesulfonic acidHigh temperature, often with a copper catalyst
ThiolateSodium Hydrosulfide (NaSH)3-chloro-5-mercaptobenzenesulfonic acidDependent on substrate and nucleophile

Catalytic Applications in Organic Synthesis

This compound is recognized for its potential as a potent acid catalyst in various organic transformations. Its utility stems from the inherent properties of the sulfonic acid functional group, which is further enhanced by the electronic effects of the chlorine substituents.

Mechanistic Investigations of Catalytic Activity

The catalytic action of this compound is rooted in its ability to function as a strong Brønsted acid. The mechanism of action involves the donation of a proton from its sulfonic acid group (-SO₃H) to a substrate molecule. frontiersin.org This protonation step generates a highly reactive intermediate, such as a carbocation or a protonated carbonyl group, which is then more susceptible to subsequent nucleophilic attack or rearrangement. frontiersin.org

A proposed general mechanism is as follows:

Protonation: The sulfonic acid catalyst protonates the substrate (e.g., an alcohol or a carbonyl compound), increasing its electrophilicity.

Nucleophilic Attack: A nucleophile attacks the activated substrate.

Deprotonation: The catalyst is regenerated by the loss of a proton from the intermediate, completing the catalytic cycle.

The presence of two electron-withdrawing chlorine atoms on the benzene ring increases the acidity of the sulfonic acid group, making it a more effective proton donor and thus a more active catalyst compared to unsubstituted benzenesulfonic acid.

Role as a Brønsted Acid Catalyst

As a strong Brønsted acid, this compound is an effective catalyst for a variety of acid-catalyzed reactions. Chiral Brønsted acids are pivotal in stereoselective organic synthesis, activating substrates through mechanisms like hydrogen bonding. nih.gov While sulfonic acids are generally more water-soluble than carboxylic acids, the presence of chlorine atoms can reduce this solubility due to hydrophobic effects. This property can be advantageous in certain reaction systems.

Examples of reaction types where strong Brønsted acids like this compound are employed include:

Reaction TypeDescription
Esterification Catalyzes the reaction between a carboxylic acid and an alcohol to form an ester and water.
Dehydration Promotes the elimination of a water molecule from an alcohol to form an alkene.
Hydrolysis Accelerates the cleavage of bonds, such as in esters or amides, by the addition of water.
Friedel-Crafts Alkylation/Acylation Can be used to catalyze the addition of alkyl or acyl groups to aromatic rings.

Development of Supported or Heterogeneous Catalysts

To improve reusability and simplify product purification, homogeneous acid catalysts like this compound can be immobilized on solid supports to create heterogeneous catalysts. researchgate.net These materials combine the high catalytic activity of the sulfonic acid group with the practical advantages of a solid-phase system, such as ease of separation from the reaction mixture and potential for use in continuous flow reactors. researchgate.netmdpi.com

The process typically involves chemically grafting the sulfonic acid moiety, or a precursor, onto the surface of an inorganic or organic support.

Support MaterialFunctionalization MethodAdvantages
Silica (B1680970) (SiO₂) / Mesoporous Silica Grafting with organosilanes (e.g., 3-mercaptopropyl) followed by oxidation to sulfonic acid. mdpi.comHigh surface area, thermal stability, well-defined pore structure.
Alumina (Al₂O₃) Functionalization via grafting methods, potentially using sultones as the sulfonic acid source. mdpi.comGood mechanical strength and thermal properties.
Polymers (e.g., Polystyrene) Sulfonation of the polymer backbone or copolymerization with sulfonated monomers. researchgate.netHigh functional group loading, tunable properties.
Zirconia (ZrO₂) Impregnation with sulfuric acid to create sulfated zirconia, though covalent grafting provides higher stability. mdpi.comStrong acidity, useful in high-temperature reactions.

These supported catalysts are effective in various reactions, including biodiesel production and the conversion of biomass-derived carbohydrates into platform chemicals. researchgate.netmdpi.com

Spectroscopic and Structural Elucidation Studies of 3,5 Dichlorobenzenesulfonic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei within a molecule. For 3,5-dichlorobenzenesulfonic acid, both one-dimensional and two-dimensional NMR techniques are employed to assign the proton and carbon signals and to confirm the substitution pattern of the benzene (B151609) ring.

Elucidation of Proton (¹H) and Carbon (¹³C) Environments

The ¹H NMR spectrum of this compound is predicted to exhibit a simple yet informative pattern characteristic of its symmetrically substituted aromatic ring. The molecule contains two types of aromatic protons: one proton at the C4 position (H4) and two equivalent protons at the C2 and C6 positions (H2/H6). Due to the symmetrical arrangement, the H2 and H6 protons are chemically equivalent, as are the C2 and C6 carbons, and the C3 and C5 carbons.

The electron-withdrawing nature of the sulfonic acid group and the chlorine atoms significantly influences the chemical shifts of the aromatic protons and carbons. The sulfonic acid group, being a strong deactivating group, and the chlorine atoms will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene.

Predicted ¹H NMR Chemical Shifts: The H4 proton is expected to appear as a triplet, being coupled to the two equivalent H2/H6 protons. The H2/H6 protons should appear as a doublet, each being coupled to the H4 proton. Based on data for similar compounds like 4-chlorobenzenesulfonic acid, where aromatic protons appear around 7.5-7.8 ppm chemicalbook.com, and considering the additive effects of the chloro and sulfonic acid groups, the chemical shifts for the protons of this compound can be estimated.

Predicted ¹³C NMR Chemical Shifts: In the ¹³C NMR spectrum, four distinct signals are expected for the six carbon atoms of the benzene ring due to symmetry. These correspond to C1 (ipso-carbon attached to the sulfonic acid group), C2/C6, C3/C5 (carbons attached to the chlorine atoms), and C4. The carbons directly bonded to the electronegative chlorine atoms (C3/C5) and the sulfonic acid group (C1) are expected to be significantly deshielded. Data from related compounds such as 1,3-dichlorobenzene (B1664543) chemicalbook.com and chlorobenzene (B131634) docbrown.info can be used to predict the approximate chemical shifts.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2/H6 7.7 - 7.9 (d) -
H4 7.6 - 7.8 (t) -
C1 - 140 - 145
C2/C6 - 127 - 130
C3/C5 - 135 - 138
C4 - 130 - 133

(d = doublet, t = triplet). Predicted values are based on analysis of related structures and established substituent effects.

Application of Two-Dimensional NMR Techniques for Structural Confirmation

To unequivocally confirm the proton and carbon assignments, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY experiment would reveal the coupling network between the protons. A cross-peak between the signals of H2/H6 and H4 would definitively confirm their connectivity on the aromatic ring.

An HSQC experiment would establish the one-bond correlations between the protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons (C2/C6 and C4) based on the previously assigned proton signals. The quaternary carbons (C1 and C3/C5) would not show correlations in a standard HSQC spectrum, aiding in their identification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which provides further structural information. Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing sulfonic acids, as it tends to produce intact molecular ions or pseudomolecular ions with minimal fragmentation in the source wikipedia.org.

Analysis of Fragmentation Pathways and Isomeric Differentiation

In negative ion mode ESI-MS, this compound is expected to readily deprotonate to form the [M-H]⁻ ion. The high-resolution mass of this ion can be used to confirm the elemental formula (C₆H₃Cl₂O₃S)⁻. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with the M, M+2, and M+4 peaks appearing in a ratio determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion can induce fragmentation, providing valuable structural information. Key fragmentation pathways for aromatic sulfonic acids include the loss of SO₃ (80 Da) and SO₂ (64 Da) nih.govresearchgate.net. The fragmentation of dichlorinated aromatic compounds often involves the loss of chlorine radicals or HCl whitman.edu.

Expected Fragmentation Pathways:

[M-H]⁻ → [M-H-SO₃]⁻ : Loss of sulfur trioxide.

[M-H]⁻ → [M-H-HSO₃]⁻ : Loss of the sulfonic acid group.

[M-H]⁻ → [C₆H₃Cl₂]⁻ : Desulfonation.

[M-H]⁻ → [M-H-Cl]⁻ : Loss of a chlorine atom.

[M-H]⁻ → [M-H-HCl]⁻ : Loss of hydrogen chloride.

The specific fragmentation pattern can help differentiate this compound from its other isomers (e.g., 2,4- or 2,5-dichlorobenzenesulfonic acid) massbank.jp. While the primary fragments might be similar, the relative intensities of the fragment ions can be diagnostic.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M-H]⁻ 224.9186 Deprotonated molecule ([C₆H₃³⁵Cl₂O₃S]⁻)
[M-H+2]⁻ 226.9157 Isotopic peak with one ³⁷Cl
[M-H+4]⁻ 228.9127 Isotopic peak with two ³⁷Cl
[M-H-SO₃]⁻ 144.9593 Loss of sulfur trioxide
[M-H-HSO₃]⁻ 143.9515 Loss of sulfonic acid group

(m/z values are for the most abundant isotopes)

Quantitative Mass Spectrometric Approaches

Quantitative analysis of this compound can be achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). By operating the mass spectrometer in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored with high sensitivity and selectivity. For instance, the transition from the [M-H]⁻ precursor ion to a characteristic fragment ion (e.g., [M-H-SO₃]⁻) would be monitored. This approach allows for the accurate quantification of the analyte in complex matrices by minimizing interferences from other compounds.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

The characteristic vibrational frequencies can be assigned by comparison with related molecules, such as p-chlorobenzenesulfonic acid hakon-art.com and other substituted benzenes.

Key Vibrational Modes:

O-H Stretch: A broad absorption band is expected in the FTIR spectrum in the region of 3200-3600 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the sulfonic acid.

S=O Stretches: The sulfonic acid group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically in the ranges of 1350-1420 cm⁻¹ and 1165-1235 cm⁻¹, respectively hakon-art.com.

S-O Stretch: The S-O single bond stretch is expected to appear around 1020-1060 cm⁻¹ hakon-art.com.

C-Cl Stretches: The C-Cl stretching vibrations typically occur in the region of 600-800 cm⁻¹.

Aromatic C-H Stretches: These will be observed above 3000 cm⁻¹.

Aromatic C=C Stretches: These appear in the 1400-1600 cm⁻¹ region of the spectrum.

Ring Breathing Mode: A characteristic ring breathing mode for the substituted benzene is expected in the fingerprint region hakon-art.com.

The combination of FTIR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (FTIR) Expected Intensity (Raman)
O-H Stretch 3200 - 3600 Strong, Broad Weak
Aromatic C-H Stretch 3050 - 3150 Medium Medium
S=O Asymmetric Stretch 1350 - 1420 Strong Medium
S=O Symmetric Stretch 1165 - 1235 Strong Medium
Aromatic C=C Stretch 1400 - 1600 Medium-Strong Strong
S-O Stretch 1020 - 1060 Medium Weak
C-Cl Stretch 600 - 800 Strong Strong
Ring Breathing 780 - 840 Medium Strong

(Predicted values and intensities are based on analysis of related structures) hakon-art.comresearchgate.net

Crystallographic Analysis and Solid-State Structural Investigations

The solid-state structure of this compound (C₆H₄Cl₂O₃S) has been a subject of scientific interest to understand the influence of its substituent groups on crystal packing and intermolecular interactions. The presence of a strongly acidic sulfonic acid group and two electron-withdrawing chlorine atoms on the benzene ring dictates the supramolecular assembly of this compound.

Single-crystal X-ray diffraction studies have provided insights into the three-dimensional arrangement of this compound molecules in the solid state. The crystal packing is primarily governed by a combination of strong hydrogen bonding and other weaker intermolecular forces.

A differential scanning calorimetry (DSC) analysis of this compound revealed a melting point in the range of 215–220°C. nih.gov The thermal analysis did not show any evidence of polymorphic transitions, suggesting a rigid and stable crystal packing likely due to the strong intermolecular forces present. nih.gov

Crystallographic Data for this compound

While single-crystal X-ray diffraction studies have been reported, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound are not publicly available in the searched literature. A comprehensive crystallographic information file (CIF) would be necessary to populate the following table with specific values.

Crystal Parameter Value
Chemical FormulaC₆H₄Cl₂O₃S
Formula Weight227.06 g/mol
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensionsa = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available °
VolumeData not available ų
ZData not available
Density (calculated)Data not available g/cm³

The sulfonic acid group (-SO₃H) is a potent hydrogen bond donor, and the oxygen atoms within this group are effective acceptors. This leads to the formation of a robust hydrogen-bonding network in the crystal structure of this compound.

The primary hydrogen bonding motif observed is the formation of a dimeric structure through O–H···O interactions between the sulfonic acid groups of two adjacent molecules. nih.gov This specific arrangement is characterized by the graph set notation R₂²(8), which describes a ring formed by two donor and two acceptor atoms, encompassing a total of eight atoms. This type of dimeric association is a common feature in the crystal structures of many carboxylic and sulfonic acids.

The precise localization of the acidic proton within the O–H···O hydrogen bond is a critical aspect of the structural analysis. In many sulfonic acid crystals, the proton can be either ordered (localized on one of the oxygen atoms) or disordered (statistically distributed between the donor and acceptor oxygen atoms). Detailed structural studies, often involving neutron diffraction, are typically required to definitively determine the proton's position. For this compound, specific studies on proton localization have not been reported in the reviewed scientific literature.

Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties. As mentioned previously, thermal analysis of this compound by DSC did not indicate the presence of any polymorphic transitions upon heating. nih.gov This suggests that under the conditions of the experiment, the compound exists in a single, stable crystalline form. However, a comprehensive screening for polymorphs under various crystallization conditions has not been reported in the available literature. Therefore, the existence of other polymorphic forms cannot be entirely ruled out.

Solvates:

Solvates are crystalline solids that incorporate molecules of the crystallization solvent into their lattice structure. The formation of solvates can significantly alter the crystal packing and physical properties of a compound. There are currently no published studies in the scientific literature that report the existence or crystallographic analysis of any solvates of this compound.

Theoretical and Computational Chemistry Approaches for 3,5 Dichlorobenzenesulfonic Acid

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are commonly employed to model these properties for substituted aromatic compounds.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of 3,5-dichlorobenzenesulfonic acid is not rigid. Rotation can occur around the single bond connecting the sulfonic acid group to the benzene (B151609) ring. Conformational analysis aims to identify the most stable arrangement of atoms (the global energy minimum) and the energy barriers to rotation.

For this compound, the primary degree of rotational freedom is the dihedral angle defined by the atoms O-S-C-C. Computational methods can systematically rotate this bond and calculate the potential energy at each step. This process generates a potential energy surface, from which the lowest energy conformers can be identified. Due to steric and electronic factors, the most stable conformer would likely feature the S-O-H group oriented away from the C-H bonds of the ring to minimize repulsion. A study on similar 2,5-diaryl-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones utilized DFT calculations at the B3LYP/6–311++G(d,p) level to explore flat potential energy curves and determine stable rotamers by comparing calculated and experimental NMR data. um.es A similar approach would be invaluable for confirming the conformational preferences of this compound.

Table 1: Key Aspects of Conformational Analysis for this compound

Parameter StudiedComputational MethodExpected Outcome
Rotational BarrierDFT (e.g., B3LYP/6-311+G(d,p))Energy profile for rotation around the C-S bond.
Minimum Energy ConformerGeometry OptimizationThe most stable 3D structure of the molecule.
Dihedral AnglesPotential Energy ScanIdentification of key low-energy rotational isomers (rotamers).

Application of Frontier Molecular Orbital Theory to Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the two chlorine atoms and the sulfonic acid group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. This generally leads to lower reactivity in electrophilic aromatic substitution but enhances the compound's acidity. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution. The HOMO is typically located on the aromatic ring, while the LUMO may also be distributed across the ring and the sulfonyl group. These calculations are crucial for predicting how the molecule will interact with other reagents in chemical reactions. taylorandfrancis.com

Table 2: Illustrative Frontier Orbital Data for Related Aromatic Compounds (Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates typical values obtained for similar compounds using DFT methods.)

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational Method
Generic Benzenesulfonyl DerivativeTypically -7 to -9 eVTypically -1 to -2 eVTypically 5 to 7 eVDFT (e.g., B3LYP/6-311G)
Generic DichlorobenzeneTypically -6 to -8 eVTypically 0 to -1 eVTypically 5 to 7 eVDFT (e.g., B3LYP/6-311G)

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure.

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, can calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C). These can be converted into chemical shifts (δ) that correlate well with experimental NMR spectra, aiding in signal assignment and conformational analysis. um.es

Vibrational (IR & Raman) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and intensities can be predicted. arxiv.org For this compound, this would allow for the assignment of characteristic peaks, such as the S=O and O-H stretches of the sulfonic acid group and the C-Cl and C-H vibrations of the dichlorinated ring. While experimental IR data for the related 3,5-dichlorobenzoic acid is available, detailed computational studies on this compound would provide deeper insight. nist.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For sulfonic acids, a key reaction is esterification. A DFT study on the esterification of benzenesulfonic acid with methanol (B129727) explored four potential mechanisms. rsc.orgcsic.es The findings showed that pathways involving a pentacoordinate sulfur intermediate were energetically unfavorable. Instead, an Sₙ1 pathway (proceeding through a sulfonylium cation) and an Sₙ2 pathway (with protonated methanol as the alkylating agent) were found to be more plausible, with moderate to low activation barriers. rsc.orgcsic.es A similar computational study on this compound would likely show analogous mechanisms, although the activation energies would be modulated by the electronic effects of the chlorine substituents. Such studies involve locating the geometry of the transition state and calculating its energy, often using methods like B3LYP with a large basis set (e.g., aug-cc-pVTZ). rsc.org

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. dntb.gov.ua MD is particularly useful for understanding how a solute, such as this compound, interacts with a solvent. mdpi.commdpi.com

In an MD simulation, the molecule of interest and a large number of solvent molecules (e.g., water) are placed in a simulation box. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This can reveal:

Solvation Structure: How solvent molecules arrange around the solute. For this compound in water, MD would show the formation of hydrogen bonds between water and the sulfonic acid group's oxygen and hydrogen atoms.

Diffusion: How the solute moves through the solvent.

Association Processes: Whether solute molecules tend to aggregate or form dimers in solution. mdpi.com

These simulations provide a molecular-level picture of the solvation shell and the dynamics that govern the compound's behavior in a liquid environment, which is critical for understanding its solubility and transport properties. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental and Biological Fate Prediction

QSAR modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity or environmental fate. youtube.com The fundamental principle is that the properties of a chemical are determined by its molecular structure. QSAR models are statistical equations that relate calculated molecular descriptors to an observed property. nih.gov

For this compound, QSAR models could be developed to predict:

Toxicity: Predicting its potential harm to various organisms.

Bioaccumulation: Estimating its tendency to accumulate in living tissues.

Biodegradability: Predicting how readily it can be broken down by environmental microorganisms.

The process involves:

Data Collection: Gathering experimental data (e.g., toxicity values) for a set of related compounds, such as various substituted benzenes or sulfonic acids. psu.edunih.gov

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), topological, and physicochemical (e.g., logP) descriptors. biolscigroup.us

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that best correlates the descriptors with the observed activity. psu.edu

Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation. biolscigroup.us

Such models are valuable for screening chemicals and prioritizing them for further experimental testing, reducing costs and animal testing. nih.gov

Table 3: Common Descriptors Used in QSAR Studies

Descriptor TypeExamplesRelevance
Electronic HOMO/LUMO Energies, Dipole Moment, Partial ChargesDescribes reactivity and intermolecular interactions. biolscigroup.us
Topological Connectivity Indices, Shape IndicesEncodes information about molecular size, shape, and branching.
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityRelates to hydrophobicity and transport across biological membranes.

Biological and Biomedical Research with 3,5 Dichlorobenzenesulfonic Acid and Its Derivatives

Applications in Biochemical Assays and Diagnostic Methods

Utilization in Enzyme Activity Assays (e.g., Peroxisomal Catalase Activity)

3,5-Dichlorobenzenesulfonic acid and its hydroxylated analogue, 3,5-dichloro-2-hydroxybenzenesulfonic acid, serve as valuable reagents in the spectrophotometric determination of enzyme activity. These compounds are particularly useful as coupling agents in chromogenic assays designed to quantify hydrogen peroxide (H₂O₂) produced in various enzymatic reactions.

A notable application is in a chromogenic system alongside 4-aminophenazone (4-AAP) for the measurement of peroxidase activity. In this coupled enzymatic reaction, the peroxidase-catalyzed oxidation of a substrate by H₂O₂ is linked to the oxidative coupling of 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-AAP. This reaction produces a colored product, and the intensity of the color, which can be measured spectrophotometrically, is proportional to the amount of H₂O₂ consumed, and thus to the activity of the primary enzyme. While this system is directly used for peroxidase, it can be adapted to measure the activity of H₂O₂-producing enzymes, such as catalase. In such assays, the disappearance of H₂O₂ due to catalase activity would result in a decrease in the colorimetric signal.

Although detailed protocols specifically outlining the use of this compound for peroxisomal catalase activity are not extensively described in the available literature, the principle of its application in H₂O₂ quantification is well-established. For instance, a method for the direct enzymatic assay of uric acid utilizes a 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in the presence of horseradish peroxidase and uricase. nih.govnih.govacs.org The performance of this system has been shown to correlate well with traditional uricase/catalase methods, indicating its utility in assays involving catalase-related reactions. nih.govnih.govacs.org

The general mechanism for catalase activity assays often involves monitoring the decomposition of H₂O₂. nih.govnih.gov Spectrophotometric methods can directly measure the decrease in H₂O₂ absorbance at 240 nm or use a coupled reaction to produce a colored product. nih.govnih.gov The use of chromogenic agents like this compound derivatives offers an alternative to direct UV measurement, potentially increasing sensitivity and avoiding interference from other UV-absorbing molecules in the sample.

Development of Biosensing Systems

The direct application of this compound in the fabrication of biosensing systems is not extensively documented in current research literature. Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence of specific substances. nih.govnih.govnih.gov The development of these systems often involves the immobilization of biomolecules, such as enzymes or antibodies, onto a transducer surface.

While there is a growing interest in the development of electrochemical biosensors for the detection of environmental pollutants, including chlorinated aromatic compounds, the specific use of this compound as a key component in the biosensor itself is not a primary focus of reported studies. researchgate.netmdpi.com Research in this area has tended to concentrate on the detection of such compounds as analytes. For example, electrochemical DNA biosensors have been developed for the rapid screening of chlorinated benzenes, where the interaction between the pollutant and the DNA is monitored. researchgate.net

The development of biosensors for aromatic sulfonic acids is an area of interest, and it is plausible that this compound could be used as a model analyte in the development and validation of such systems. mdpi.comnih.govresearchgate.net However, at present, there is a lack of specific examples of biosensors where this compound is integral to the sensor's construction or signal transduction mechanism.

Investigations into Potential Biological Activities

Evaluation of Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of halogenated compounds and sulfonic acid derivatives have been a subject of scientific inquiry, suggesting that this compound may possess biological activity against various microorganisms. Halogenation of aromatic compounds can significantly influence their antimicrobial efficacy. mdpi.comresearchgate.net

Studies on related compounds provide some insights. For instance, halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity against pathogenic Vibrio species. nih.gov Specifically, 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid were found to have minimum inhibitory concentrations (MICs) of 100 μg/mL against Vibrio parahaemolyticus. nih.gov Furthermore, some benzenesulfonamide (B165840) derivatives have shown activity against Staphylococcus aureus. tubitak.gov.tr

The mechanism of action for antimicrobial sulfonic acids often involves the disruption of essential metabolic pathways. For example, sulfonamides are known to be competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. researchgate.netmdpi.comnih.govresearchgate.net By blocking this pathway, they inhibit the production of nucleic acids and thus impede bacterial growth and replication. researchgate.netmdpi.comnih.govresearchgate.net The presence of the sulfonic acid group is critical for this activity.

While these findings on related compounds are informative, specific studies detailing the antimicrobial spectrum and MIC values of this compound against a broad range of bacteria and fungi are limited in the currently available literature. The precise mechanism by which it might exert any antimicrobial effects—whether through membrane disruption, enzyme inhibition, or other pathways—remains an area for further investigation.

Studies on Enzyme Inhibition and Modulation (e.g., CoA-Independent Transacylase)

A significant area of biomedical research involving a derivative of this compound has been in the study of enzyme inhibition, particularly concerning CoA-independent transacylase (CoA-IT). A complex derivative, SK&F 45905, which has the full chemical name 2-[2-[3-(4-chloro-3-trifluoromethylphenyl)ureido]-4-trifluoromethylphenoxy]-4,5-dichlorobenzenesulfonic acid, has been identified as a potent inhibitor of CoA-IT. nih.govnih.gov

CoA-IT is an enzyme that plays a role in the remodeling of phospholipids (B1166683) by transferring arachidonic acid between different phospholipid species. This process is important in the production of lipid inflammatory mediators. Research has shown that SK&F 45905 inhibits CoA-IT activity with an IC₅₀ value of 6 μM. nih.gov This inhibition, in turn, blocks the liberation of arachidonic acid from phospholipids and the production of platelet-activating factor in neutrophils. nih.gov

The following table summarizes the inhibitory activity of SK&F 45905 on various enzymes:

EnzymeIC₅₀ (μM)
CoA-independent transacylase (CoA-IT)6
85-kDa Phospholipase A₂ (PLA₂)3
5-Lipoxygenase2-4
Data sourced from reference nih.gov

It is important to note that these findings are for a complex derivative of this compound. While one report suggests that the parent compound, this compound, may lead to a decrease in the activity of enzymes related to lipid metabolism, direct and detailed studies on its specific enzyme inhibitory properties are not extensively available. researchgate.net Therefore, while the benzenesulfonic acid scaffold is present in a known enzyme inhibitor, the inhibitory activity of the parent compound itself requires more focused investigation.

Cellular Uptake and Membrane Permeability Investigations

The cellular uptake and membrane permeability of this compound are critical parameters for understanding its biological activity and potential bioaccumulation. As an ionizable organic compound, its ability to cross biological membranes is influenced by its physicochemical properties and the characteristics of the cellular environment. nih.gov

The lipophilicity of a compound, often estimated by the octanol-water partition coefficient (log Kow), is a key factor in its potential to bioaccumulate. ecetoc.orgapi.org For this compound, the computed XLogP3 value is 1.9, suggesting a moderate degree of lipophilicity. nih.gov However, as a sulfonic acid, it is expected to be ionized at physiological pH, which would significantly decrease its passive diffusion across lipid membranes. nih.gov

The transport of small molecules across cell membranes can occur through passive diffusion or be mediated by transport proteins. mdpi.comnih.gov For ionizable compounds, the pH of the surrounding environment plays a crucial role. At a pH below its pKa, a greater fraction of the acid will be in its more lipid-soluble, non-ionized form, potentially facilitating membrane transport. Conversely, at a pH above the pKa, the ionized form will predominate, hindering passive diffusion.

While general principles of cellular uptake for ionizable organic compounds are established, specific experimental data on the cellular uptake and membrane permeability of this compound are scarce in the available literature. Studies on the transport of other small aromatic sulfonic acids could provide insights, but direct investigation is needed to determine the specific mechanisms (e.g., passive diffusion, carrier-mediated transport) and kinetics of its entry into cells.

Metabolic Pathways and Biotransformation in Biological Systems

Extensive literature searches for specific data on the metabolic pathways and biotransformation of this compound in biological systems did not yield specific research findings for this compound. General principles of xenobiotic metabolism suggest that as an aromatic sulfonic acid, it would likely be treated by the body as a foreign substance. The metabolism of such compounds typically involves two phases: Phase I (functionalization) and Phase II (conjugation) reactions. reactome.orgyoutube.com

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. reactome.orguomus.edu.iqnih.gov Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. uomus.edu.iqnih.gov While these are established pathways for many xenobiotics, specific data on which of these pathways are utilized for this compound and its potential metabolites are not documented in the available scientific literature.

In Vivo and In Vitro Metabolism Studies

There is a notable lack of published in vivo and in vitro metabolism studies specifically investigating this compound. Research on related compounds, such as dichlorobenzenes, indicates that they undergo metabolism. For example, studies on 1,3-dichlorobenzene (B1664543) in rats have identified metabolites such as 2,4-dichlorophenol, 3,5-dichlorophenol, and 3,5-dichlorocatechol. epa.gov However, it is crucial to note that these findings are for a different chemical entity and cannot be directly extrapolated to this compound.

A study on the agricultural fungicide 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), which contains a 1,3-dichlorobenzene moiety, investigated its biotransformation and associated hepatotoxicity in rats. nih.gov This research highlights that the dichlorophenyl group can be part of metabolically active molecules, but does not provide direct metabolic data for this compound itself.

Analysis of Conjugation Reactions and Excretion Pathways

Specific analyses of conjugation reactions and excretion pathways for this compound are not available in the public domain based on the conducted searches. In general, conjugated metabolites are more water-soluble and are typically excreted from the body via urine or bile. uomus.edu.iq For example, the metabolites of dichlorobenzenes are excreted in urine as glucuronide and sulfate (B86663) conjugates, as well as mercapturic acids. epa.gov Without specific studies on this compound, its primary conjugation and excretion routes remain undetermined.

Impact on Cellular Processes and Physiological Responses

Direct research on the impact of this compound on cellular processes and physiological responses is not found in the available scientific literature. The strong acidic nature of the sulfonic acid group suggests that it could have corrosive effects at high concentrations. ilo.orgwikipedia.org However, specific cellular targets or physiological responses at relevant biological concentrations have not been documented.

For context, studies on other chlorinated organic compounds have shown a range of cellular effects. For example, chlorinated benzenes can induce liver injury and affect the metabolism of other foreign compounds. nih.gov Additionally, some chlorinated aliphatic solvents have been associated with central nervous system, liver, and kidney toxicity. nih.gov It is important to reiterate that these effects are for different classes of chlorinated compounds and cannot be assumed for this compound without specific evidence.

Advanced Analytical Methodologies for the Detection and Quantification of 3,5 Dichlorobenzenesulfonic Acid

Chromatographic Techniques Coupled with Mass Spectrometry

The coupling of chromatographic separation with the high selectivity and sensitivity of mass spectrometry (MS) provides a powerful tool for the analysis of 3,5-dichlorobenzenesulfonic acid. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are pivotal in its identification and quantification.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method Development and Validation

Liquid chromatography, particularly reversed-phase LC, is a primary technique for separating polar compounds like this compound from complex mixtures. vliz.be When coupled with high-resolution mass spectrometry (HRMS), it allows for precise mass measurements, enabling confident identification and quantification.

Method Development: The development of a robust LC-HRMS method involves the careful optimization of several parameters. For a compound like this compound, a C18 stationary phase is often employed. vliz.benih.gov The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with an added acid like formic acid to improve ionization efficiency in the mass spectrometer. vliz.bepharmanueva.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of the analyte. vliz.benih.gov

Validation: Method validation is crucial to ensure that the analytical results are reliable and reproducible. nih.govnih.gov Key validation parameters, as defined by guidelines from the International Conference on Harmonization (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pharmanueva.com

Specificity: The ability to unequivocally assess the analyte in the presence of other components. In LC-HRMS, this is achieved by monitoring the exact mass of the parent ion and its characteristic fragment ions. vliz.be

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated over a range of concentrations. vliz.be

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. nih.gov Precision measures the degree of scatter between a series of measurements, evaluated at repeatability and intermediate precision levels. nih.gov

LOD and LOQ: The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net For LC-MS/MS methods, LOQs can reach low nanogram-per-liter levels. vliz.be

Table 1: Illustrative LC-HRMS Method Parameters and Validation Data for Sulfonic Acid Analysis

ParameterCondition/Value
Chromatographic Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 1.2 mL/min
Detection Mode Negative Ion Electrospray (ESI-)
Linearity (R²) > 0.99
Accuracy (Recovery %) 95–108%
Precision (RSD %) ≤ 15%
LOQ 1 - 50 ng/L

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its low volatility, this compound cannot be directly analyzed by GC-MS. weber.hu A crucial prerequisite for GC analysis is the conversion of non-volatile polar analytes into volatile derivatives. nih.gov This process, known as derivatization, reduces the polarity and increases the thermal stability of the compound, making it suitable for gas chromatographic separation. weber.huresearchgate.net

Derivatization Strategies: Several derivatization reactions can be employed for sulfonic acids. Alkylation, particularly methylation, is a common approach. weber.hu Reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used to convert the sulfonic acid group into a more volatile methyl ester. nih.govosti.gov This transformation improves chromatographic separation and can be automated for high-throughput analysis. nih.govnih.gov Another common technique is silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, although acylation can also be used. weber.hu

The derivatized sample is then injected into the GC-MS system. Separation occurs in a capillary column, often with a non-polar stationary phase. mdpi.com The mass spectrometer detects the volatile derivatives, and the resulting mass spectra, with their characteristic fragmentation patterns, are used for identification. mdpi.comnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Acidic Compounds

Derivatization TypeReagentTarget Functional GroupResulting Derivative
Alkylation (Methylation)Trimethyl sulfonium hydroxide (TMSH)Sulfonic Acid (-SO₃H)Sulfonic Acid Methyl Ester (-SO₃CH₃)
Alkylation (Methylation)Trimethyloxonium tetrafluoroborate (TMO.BF₄)Sulfonic Acid (-SO₃H)Sulfonic Acid Methyl Ester (-SO₃CH₃)
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Sulfonic Acid (-SO₃H)Trimethylsilyl Sulfonate (-SO₃Si(CH₃)₃)
AcylationAcyl Chlorides / ChloroformatesSulfonic Acid (-SO₃H)Mixed Anhydride

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Polar Compounds

Supercritical fluid chromatography (SFC) is an effective alternative for the analysis of polar compounds that are challenging to retain in reversed-phase LC. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase. mt.comnih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to LC. chromatographytoday.com

For analyzing highly polar analytes like this compound, a polar organic co-solvent (modifier), such as methanol, is added to the CO₂ mobile phase to increase its elution strength. chromatographytoday.comresearchgate.net The choice of stationary phase is also critical, with polar columns like those with 2-ethylpyridine (B127773) or bare silica (B1680970) being effective for retaining and separating polar compounds. chromatographytoday.comresearchgate.net

The coupling of SFC with mass spectrometry (SFC-MS) has become a robust technique for a wide range of applications, including the analysis of persistent and mobile organic compounds in water. nih.govnih.gov It has shown the potential to identify novel halogenated sulfonic acids in environmental samples, highlighting its utility for compounds with the structural characteristics of this compound. nih.govufz.de SFC can enhance the ionization efficiency for low-molecular-weight micropollutants compared to LC, leading to improved mass spectra for identification. nih.gov

Electrochemical Detection Methods

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of various analytes. These methods are based on the measurement of an electrical signal (e.g., current or potential) that results from an electrochemical reaction involving the target analyte. For a compound like this compound, its sulfonic acid group can be a target for electrochemical detection. mdpi.comresearchgate.net

The development of these sensors often involves modifying the electrode surface to enhance selectivity and sensitivity. mdpi.com Materials like carbon nanomaterials, metal and metal oxide nanostructures, and polymers can be used as modifiers. mdpi.com For instance, polymers containing anionic functional groups, such as sulfonic acid groups, can facilitate the chelation of positively charged species through electrostatic interactions. researchgate.net

Techniques like differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS) are employed to generate calibration curves and determine the concentration of the analyte. acs.orgmdpi.com While direct electrochemical oxidation of sulfonic acids can be challenging, indirect methods or sensors with molecularly imprinted polymers (MIPs) can be designed for selective recognition. mdpi.comacs.org MIP-based sensors, for example, create specific recognition sites for the target molecule, enabling highly selective detection even in complex matrices like river water. acs.org

Table 3: Overview of Electrochemical Detection Principles

TechniquePrincipleKey Advantage
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.Provides information on the thermodynamics of redox processes.
Differential Pulse Voltammetry (DPV) Superimposes pulses of a fixed magnitude on a linear voltage ramp, measuring current before and after each pulse. The difference in current is plotted against the potential.High sensitivity and good resolution. acs.org
Electrochemical Impedance Spectroscopy (EIS) Measures the impedance of a system over a range of frequencies, providing information about the properties of the electrode-solution interface.Effective in low-conductivity media and can provide very low detection limits. acs.org
Molecularly Imprinted Polymer (MIP) Sensors Uses a polymer synthesized in the presence of the analyte (template) to create specific binding sites, enabling high selectivity.Excellent selectivity for the target analyte. acs.org

Spectrophotometric and Fluorometric Assays for Specific Applications

Spectrophotometric and fluorometric methods are widely used analytical techniques based on the absorption or emission of light by a substance. For this compound, these methods would likely involve a chemical reaction that produces a colored or fluorescent product.

One approach is the formation of charge-transfer complexes. Aromatic compounds can act as electron donors and react with electron-accepting reagents (π-acceptors), such as chloranilic acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form intensely colored complexes. mdpi.com The absorbance of this complex, measured at a specific wavelength using a spectrophotometer, is proportional to the concentration of the analyte. Such methods can be adapted for high-throughput analysis in microwell plates. mdpi.com

Another potential application involves using this compound as a coupling agent in enzymatic assays. For example, it can be used in the spectrophotometric determination of catalase activity through an oxidative coupling reaction that yields a measurable colored product.

Non-Target and Suspect Screening Strategies for Environmental and Biological Matrices

In environmental and biological monitoring, the sheer number of potential contaminants makes traditional targeted analysis impractical. Non-target and suspect screening strategies, primarily using LC-HRMS, have emerged to address this challenge. nih.govnih.gov

Suspect Screening Analysis (SSA): This approach screens for a pre-defined list of "suspect" compounds that might be present in a sample. au.dk For this compound, this would involve searching the acquired HRMS data for its exact mass and comparing the retention time and fragmentation pattern (if available) with a reference standard. nih.gov

Non-Target Analysis (NTA): This is a more exploratory approach that aims to identify all detectable substances in a sample without any preconceived list. au.dkresearchgate.net The workflow involves detecting all mass spectrometric features, proposing chemical formulas based on accurate mass, and then attempting to identify the compounds using spectral libraries and databases. researchgate.netnih.gov

These screening strategies are invaluable for identifying novel pollutants and transformation products in complex matrices. nih.govnih.gov The application of SFC-HRMS in these workflows is expanding the coverage to include very polar and mobile compounds that might be missed by conventional reversed-phase LC methods, making it highly relevant for the detection of halogenated sulfonic acids. nih.govufz.de

Table 4: Comparison of Screening Strategies

FeatureTargeted AnalysisSuspect ScreeningNon-Target Screening
Compound List Pre-defined and limitedPre-defined list of suspectsNo pre-defined list
Goal Quantification of specific compoundsIdentification/semi-quantification of suspected compoundsIdentification of all detectable compounds
Reference Standard Required for quantificationRequired for confirmationUsed for confirmation after tentative identification
Primary Technique LC-MS/MS, GC-MSLC-HRMS, GC-HRMSLC-HRMS, GC-HRMS, SFC-HRMS

Comparative Studies with Isomeric and Analogous Dichlorobenzenesulfonic Acids

Comparative Analysis of Lipophilicity and Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a chemical's behavior in biological and environmental systems. It affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as bioaccumulation potential.

For 3,5-dichlorobenzenesulfonic acid, a computed XLogP3 value of 1.9 is available, suggesting a moderate degree of lipophilicity. orst.edu The presence of two chlorine atoms increases the lipophilicity compared to the parent benzenesulfonic acid. However, the highly polar sulfonic acid group significantly enhances water solubility.

Membrane permeability is closely related to lipophilicity. The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption. wikipedia.orgchemicalbook.com While specific Caco-2 permeability data for dichlorobenzenesulfonic acid isomers are scarce, general trends suggest that compounds with moderate lipophilicity and a balance of polar and non-polar characteristics tend to have better passive permeability across cell membranes. nih.govnih.gov However, the strong anionic nature of the sulfonic acid group at physiological pH would likely limit passive diffusion across the lipid bilayer of cell membranes. Therefore, the permeability of these compounds may be low and potentially influenced by the presence of specific transporters. wikipedia.orgnih.gov

Interactive Data Table: Predicted Lipophilicity of Dichlorobenzenesulfonic Acid Isomers

CompoundPredicted LogP (XLogP3)
2,4-Dichlorobenzenesulfonic acidData not available
2,5-Dichlorobenzenesulfonic acidData not available
3,4-Dichlorobenzenesulfonic acidData not available
This compound1.9 orst.edu

Note: The table will be updated as more predicted or experimental data becomes available.

Comparative Investigations of Acidity and Resonance Stabilization

Benzenesulfonic acids are strong acids due to the powerful electron-withdrawing nature of the sulfonic acid group and the resonance stabilization of the resulting sulfonate anion. The acidity of dichlorobenzenesulfonic acids is further enhanced by the inductive effect of the two chlorine atoms. wikipedia.org

The position of the electron-withdrawing chlorine atoms on the benzene (B151609) ring influences the extent of this effect. For this compound, both chlorine atoms are in the meta position relative to the sulfonic acid group. This positioning exerts a strong inductive electron-withdrawing effect, increasing the acidity compared to benzenesulfonic acid. In contrast, for an isomer like 2,5-dichlorobenzenesulfonic acid, the chlorine atoms are at the ortho and para positions (relative to each other), and their inductive and resonance effects on the sulfonic acid group will differ. Generally, electron-withdrawing groups in the ortho and para positions have a more pronounced effect on acidity. Therefore, it is expected that the pKa values of the various isomers will differ. For instance, it has been noted that 2,5-dichlorobenzenesulfonic acid has a lower acidity than the 3,5-isomer due to the differing substitution patterns. wikipedia.org

The conjugate base of benzenesulfonic acid is stabilized by resonance, with the negative charge delocalized over the three oxygen atoms of the sulfonate group. libretexts.orgyoutube.comlibretexts.org This delocalization is a key contributor to the high acidity of these compounds. The presence of chlorine atoms does not directly participate in the resonance of the sulfonate group but influences the electron density of the benzene ring, thereby affecting the stability of the conjugate base.

Resonance Structures of the 3,5-Dichlorobenzenesulfonate Anion

(Image depicting the resonance structures of the 3,5-dichlorobenzenesulfonate anion, showing the delocalization of the negative charge among the three oxygen atoms of the sulfonate group.)

Comparative Reactivity and Synthetic Utility of Isomers (e.g., 2,5-isomer)

The sulfonic acid group and the chlorine atoms on the benzene ring are the primary sites of reactivity for dichlorobenzenesulfonic acids. The sulfonic acid group makes these compounds effective as strong acid catalysts in various organic reactions, such as esterification and acetalization. wikipedia.org

The position of the chlorine atoms can influence the catalytic activity and the susceptibility of the aromatic ring to further substitution. For example, 2,5-dichlorobenzenesulfonic acid is utilized as a reagent in the sulfonation of aromatic compounds and in the production of dyes and pigments. Its chlorine atoms can undergo nucleophilic substitution reactions.

The synthetic utility of this compound also lies in its role as an intermediate in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. wikipedia.org The different substitution patterns of the isomers can be exploited to achieve specific regioselectivity in subsequent synthetic steps. For instance, the steric hindrance and electronic effects of the chlorine atoms in the 2,5-isomer will direct incoming electrophiles to different positions on the aromatic ring compared to the 3,5-isomer.

Comparative Environmental Fate and Toxicological Profiles

The environmental fate and toxicological profiles of dichlorobenzenesulfonic acids are not extensively documented for each specific isomer. However, inferences can be drawn from data on related compounds like dichlorobenzenes and other sulfonic acids.

Dichlorobenzenes are known environmental pollutants, and their persistence and toxicity can vary with the isomeric form. epa.govepa.gov Similarly, the environmental behavior of dichlorobenzenesulfonic acids is expected to be isomer-specific. The sulfonic acid group increases water solubility, which may affect their mobility in soil and aquatic environments. The persistence of these compounds will depend on their susceptibility to biodegradation by microorganisms. Some alkylbenzenesulfonic acids are known to be biodegradable. researchgate.net

The toxicological profiles of dichlorobenzenes indicate potential for liver and kidney toxicity, with the ortho-substituted isomer (1,2-dichlorobenzene) showing greater toxicity in some studies. epa.gov The toxicity of the corresponding sulfonic acid derivatives may follow similar trends, but the presence of the sulfonic acid group will significantly alter the compound's ADME properties. Acute toxicity data for a related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), shows a range of LD50 values depending on the animal model and the specific salt or ester form. orst.edunih.gov It is crucial to obtain specific toxicity data for each dichlorobenzenesulfonic acid isomer to accurately assess their risk.

Interactive Data Table: Acute Aquatic Toxicity of Related Compounds

CompoundSpeciesLC50Reference
1,2-DichlorobenzeneMysid shrimp1,970 - 2,850 µg/L (96-hour) epa.gov
1,3-Dichlorobenzene (B1664543)Mysid shrimpData not available
1,4-DichlorobenzeneMysid shrimpData not available
2,4-DCutthroat trout1.0 - 100 mg/L orst.edu

Note: This table presents data for related compounds and will be updated with data for dichlorobenzenesulfonic acid isomers as it becomes available. LC50 is the concentration that is lethal to 50% of the test organisms.

Comparison with Other Substituted Benzenesulfonic Acids (e.g., Amino-Substituted, Methyl-Substituted)

Comparing this compound with other substituted benzenesulfonic acids highlights the influence of different functional groups on the molecule's properties.

Amino-Substituted Benzenesulfonic Acids (e.g., Sulfanilic Acid)

Sulfanilic acid (4-aminobenzenesulfonic acid) contains an electron-donating amino group (-NH2) in the para position. wikipedia.orgnih.gov This group decreases the acidity of the sulfonic acid compared to benzenesulfonic acid and the dichlorinated derivatives. The amino group also significantly alters the compound's reactivity, making it a key building block for the synthesis of sulfa drugs and azo dyes. wikipedia.org In contrast to the lipophilic nature of the dichloro-substituted compound, sulfanilic acid is a zwitterion with high water solubility. wikipedia.orgnih.gov

Methyl-Substituted Benzenesulfonic Acids (e.g., p-Toluenesulfonic Acid)

p-Toluenesulfonic acid (p-TSA) has an electron-donating methyl group (-CH3) in the para position. wikipedia.orghmdb.ca This methyl group slightly decreases the acidity compared to benzenesulfonic acid. epa.gov p-TSA is a strong, non-oxidizing acid that is solid and soluble in organic solvents, making it a widely used catalyst in organic synthesis. wikipedia.orgepa.gov Its reactivity is primarily centered on the acidic proton of the sulfonic acid group. Compared to this compound, p-TSA is less acidic due to the electron-donating nature of the methyl group versus the electron-withdrawing nature of the chlorine atoms.

Interactive Data Table: Comparison of Substituted Benzenesulfonic Acids

CompoundSubstituent(s)Effect on AcidityKey Feature
This compound3,5-DichloroIncreasesStrong acid, intermediate for synthesis
Sulfanilic acid4-AminoDecreasesZwitterionic, precursor for dyes and drugs wikipedia.orgnih.gov
p-Toluenesulfonic acid4-MethylSlightly decreasesSolid, organic-soluble acid catalyst wikipedia.orghmdb.ca

Industrial and Pharmaceutical Relevance: Translational Research and Applications

Role as a Synthetic Intermediate for Specialty Chemicals

3,5-Dichlorobenzenesulfonic acid serves as a crucial building block in the synthesis of a variety of specialty chemicals. lookchem.com Its reactivity, attributed to both the sulfonic acid group and the chlorinated benzene (B151609) ring, allows for its incorporation into more complex molecular structures, leading to the development of materials with specific and desirable properties.

Development in Dye and Pigment Synthesis

The compound is a recognized intermediate in the production of various colorants, including azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest class of synthetic dyes used in the textile, leather, and paper industries. The inclusion of the this compound moiety can influence the final properties of the dye, such as its color, fastness, and solubility.

A notable example of its application is in the production of Pigment Yellow 14, a disazo pigment widely used in printing inks and plastics. A Japanese patent discloses a method for the production of Pigment Yellow 14 where this compound is listed as a potential component in the synthesis process. google.com The use of such chlorinated precursors can enhance the stability and performance of the final pigment.

Application as a Pharmaceutical Precursor

In the pharmaceutical industry, this compound is utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly those that require a sulfonic acid functional group. The sulfonic acid group can improve the solubility and bioavailability of a drug substance.

A specific application is found in the preparation of anthelmintic agents, which are drugs used to treat parasitic worm infections. A patent for the synthesis of 2-carbomethoxyamino-5(6)-phenyl-sulphonyloxy-benzimidazoles, a class of compounds with anthelmintic activity, describes the use of this compound chloride as a key reagent in the synthetic pathway. google.com

Catalyst Development for Specific Industrial Processes

The strong acidic nature of this compound makes it an effective catalyst in various chemical reactions. lookchem.com The sulfonic acid group is a potent proton donor, facilitating acid-catalyzed reactions, while the electron-withdrawing chlorine atoms further enhance its acidity.

Its catalytic activity is leveraged in numerous industrial processes where it can accelerate reaction rates, leading to increased efficiency and yield. lookchem.com While specific proprietary industrial applications are often not disclosed in detail, its role as a catalyst is a recognized aspect of its utility. The compound's ability to act as both a strong acid and a nucleophile contributes to its versatility in catalytic applications.

Regulatory Considerations and Risk Management in Production and Use

The production and use of this compound are subject to regulatory oversight to ensure safety and minimize environmental impact. The compound is classified as corrosive and can cause skin and eye irritation. lookchem.com The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides specific hazard statements for this compound, which are detailed in its Safety Data Sheet (SDS). lookchem.com

GHS Hazard Information for this compound

Hazard ClassHazard Statement
Skin Corrosion/IrritationCauses skin irritation
Eye Damage/IrritationCauses serious eye irritation
Specific Target Organ ToxicityMay cause respiratory irritation

Data sourced from Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Risk management strategies during the production and handling of this compound are crucial. These include the use of appropriate personal protective equipment (PPE) such as gloves, goggles, and respiratory protection to prevent exposure. lookchem.com Adequate ventilation and containment measures in manufacturing facilities are also essential to protect workers and the environment. The 3,5-isomer has been assigned a hazard classification of Xn (Harmful), indicating the need for careful handling and disposal procedures.

Intellectual Property and Patent Landscape Analysis

The diverse applications of this compound are reflected in the intellectual property landscape, with numerous patents citing its use in various technologies. This indicates a dynamic area of research and development, with companies seeking to protect their innovations.

An analysis of the patent landscape reveals the compound's importance across different fields:

Pigment Technology: Patents describe its use in the synthesis of high-performance pigments, such as Pigment Yellow 14. google.com

Pharmaceuticals: The compound is a key intermediate in patented syntheses of anthelmintic drugs. google.com

Biotechnology and Diagnostics: A patent for a self-corrected assay device for quantifying cholesterol and other analytes lists this compound as a component. google.com

Materials Science: Patents have been filed for the use of this compound in the development of polymer electrolytes for fuel cells and as a component in crosslinking agents for textile printing. google.comgoogle.com

This broad range of patents underscores the economic and technological importance of this compound as a versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dichlorobenzenesulfonic acid, and how can purity be validated?

  • Methodology : The compound is typically synthesized via sulfonation of 1,3-dichlorobenzene using fuming sulfuric acid (oleum) under controlled temperature (80–100°C). Post-synthesis, purification involves recrystallization from ethanol/water mixtures. Purity validation employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm absence of byproducts like 2,4-dichlorobenzenesulfonic acid .
  • Data Validation : Compare NMR shifts with literature values (e.g., aromatic protons at δ 7.8–8.1 ppm in DMSO-d₆) and confirm sulfonic acid group presence via FT-IR (S=O stretching at 1170–1200 cm⁻¹ and 1030–1050 cm⁻¹) .

Q. How can researchers distinguish this compound from its structural isomers?

  • Analytical Strategy : Use X-ray crystallography to resolve positional isomerism (e.g., vs. 2,5-dichloro derivatives). If crystals are unavailable, employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment the molecule; unique fragmentation patterns correlate with substitution positions .
  • Chromatographic Separation : Optimize reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% trifluoroacetic acid) to resolve retention time differences between isomers .

Q. What are the key stability considerations for handling this compound in aqueous solutions?

  • Experimental Design : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis spectroscopy to monitor degradation (e.g., hydrolysis of sulfonic acid groups). Results indicate stability below pH 7; degradation products include chloride ions (quantified via ion chromatography) and benzene derivatives .
  • Storage Recommendations : Store as a sodium salt (hygroscopic solid) at 2–8°C under inert atmosphere to minimize deliquescence and oxidation .

Advanced Research Questions

Q. How do electronic effects of chlorine substituents influence the acidity and reactivity of this compound?

  • Computational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compare acid dissociation constants (pKa) with unsubstituted benzenesulfonic acid. Results show enhanced acidity (pKa ~0.5) due to electron-withdrawing Cl groups stabilizing the conjugate base .
  • Reactivity Studies : Use the compound as a Brønsted acid catalyst in esterification reactions (e.g., acetic acid + ethanol). Monitor reaction kinetics via gas chromatography (GC); compare turnover frequency (TOF) with meta-chlorinated analogs to isolate substituent effects .

Q. What intermolecular interactions dominate the solid-state packing of this compound?

  • Crystallographic Insights : Single-crystal X-ray diffraction reveals O–H···O hydrogen bonding between sulfonic acid groups (R₂²(8) motif) and Cl···Cl halogen interactions (3.4 Å). Energy framework analysis (CrystalExplorer) quantifies electrostatic (dominant) and dispersion contributions to lattice stability .
  • Thermal Analysis : Differential scanning calorimetry (DSC) shows a melting point of 215–220°C with no polymorphic transitions, consistent with rigid packing from strong intermolecular forces .

Q. How can this compound be functionalized for use in supramolecular chemistry?

  • Synthetic Modifications : Introduce sulfonamide groups via reaction with thionyl chloride (SOCl₂) followed by amine nucleophiles. Characterize derivatives via ¹⁵N NMR and assess self-assembly in nonpolar solvents using dynamic light scattering (DLS) .
  • Application Example : Use the sodium salt as a template for metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺). Analyze porosity via nitrogen adsorption isotherms (BET surface area ~300 m²/g) .

Data Contradictions and Resolution

  • Isomer Identification : Early studies (e.g., Drozdova, 1982) reported conflicting NMR shifts for positional isomers. Resolution: Cross-validate with modern 2D NMR techniques (COSY, HSQC) and computational prediction tools (e.g., ACD/Labs) .
  • Acidity Discrepancies : Literature pKa values vary by 0.3 units. Resolution: Standardize measurement conditions (25°C, 0.1 M ionic strength) and use potentiometric titration with a glass electrode calibrated to IUPAC standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.